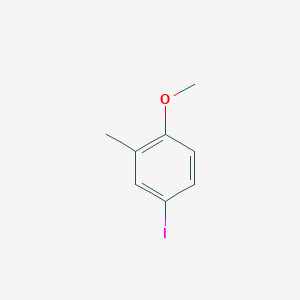

4-Iodo-1-methoxy-2-methylbenzene

描述

Specific Context of 4-Iodo-1-methoxy-2-methylbenzene within Substituted Anisoles and Toluenes

Structural Isomers and Analogues

This compound has several structural isomers, which are compounds with the same molecular formula (C8H9IO) but different arrangements of atoms. The positioning of the iodo, methoxy (B1213986), and methyl groups on the benzene (B151609) ring significantly influences the compound's physical and chemical properties. Key isomers include 1-Iodo-4-methoxy-2-methylbenzene and 1-Iodo-2-methoxy-4-methylbenzene.

These isomers, while sharing the same constituent atoms, exhibit distinct characteristics due to the different spatial relationships between the functional groups. This isomerism is a critical consideration in synthesis, as specific reaction conditions are often required to obtain the desired positional isomer.

Table 1: Properties of Structural Isomers of Iodo-methoxy-methylbenzene

| Property | This compound | 1-Iodo-4-methoxy-2-methylbenzene | 1-Iodo-2-methoxy-4-methylbenzene |

|---|---|---|---|

| IUPAC Name | This compound nih.gov | 1-iodo-4-methoxy-2-methylbenzene nih.gov | 1-iodo-2-methoxy-4-methylbenzene glpbio.com |

| Synonyms | 4-Iodo-2-methylanisole, 5-Iodo-2-methoxytoluene nih.gov | 2-Iodo-5-methoxytoluene | 2-Iodo-4-methylanisole |

| CAS Number | 75581-11-2 nih.gov | 63452-69-7 nih.gov | 186583-59-5 glpbio.com |

| Molecular Formula | C8H9IO nih.gov | C8H9IO nih.gov | C8H9IO glpbio.com |

| Molecular Weight | 248.06 g/mol nih.gov | 248.06 g/mol nih.gov | 248.06 g/mol sigmaaldrich.com |

| Appearance | Not specified | Not specified | Solid sigmaaldrich.com |

| XLogP3 | 2.9 nih.gov | 2.9 nih.gov | Not specified |

| Boiling Point | Not specified | Not specified | Not applicable sigmaaldrich.com |

| Flash Point | Not specified | Not specified | Not applicable sigmaaldrich.com |

Positional Effects of Methoxy and Methyl Groups on Reactivity

The reactivity of an aryl iodide is significantly influenced by the electronic effects of other substituents on the aromatic ring. The methoxy (-OCH3) and methyl (-CH3) groups on this compound play a crucial role in dictating its behavior in chemical reactions, particularly in transition-metal-catalyzed cross-couplings.

The methyl group is a weak electron-donating group through an inductive effect. The combined electronic effects of the methoxy and methyl groups in this compound influence the electron density of the carbon atom bonded to the iodine, thereby affecting the ease of C-I bond cleavage.

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents on the aryl iodide can impact the rate and efficiency of the reaction. For example, in C-N cross-coupling reactions, while aryl iodides are generally reactive, the presence of certain ligands and reaction conditions can be crucial for achieving high yields. nih.govacs.org Studies have shown that both electron-donating and electron-withdrawing groups on the aryl iodide can be successfully coupled, although the optimal conditions may vary. Furthermore, steric hindrance from ortho substituents can significantly decrease reactivity. organic-chemistry.org In this compound, the methyl group is ortho to the methoxy group and meta to the iodo group, while the methoxy group is para to the iodo group. This specific arrangement will have a unique influence on its reactivity profile compared to its other isomers.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBRRGQXYZMUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397387 | |

| Record name | 4-iodo-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75581-11-2 | |

| Record name | 4-Iodo-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75581-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-iodo-1-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Iodo 1 Methoxy 2 Methylbenzene

Direct Iodination Approaches

Direct iodination of 2-methylanisole (B146520) (1-methoxy-2-methylbenzene) is the most straightforward pathway to 4-iodo-1-methoxy-2-methylbenzene. This approach involves the in situ generation of a potent electrophilic iodine species that attacks the electron-rich aromatic ring.

Electrophilic Aromatic Substitution with Iodine Sources

Electrophilic aromatic iodination is a classic transformation that introduces an iodine atom onto an aromatic ring. Due to the low electrophilicity of molecular iodine (I₂), these reactions necessitate activation, typically through the use of oxidizing agents or strong acids, to generate a more reactive iodinating species, often denoted as I⁺. researchgate.netmdpi.com

To overcome the low reactivity of elemental iodine, various oxidizing agents are employed to convert it into a highly electrophilic species. These oxidants facilitate the formation of the C-I bond by removing iodide ions (I⁻) from the reaction equilibrium or by oxidizing I₂ to a more potent electrophile. uni.edu

Historically, mercuric oxide (HgO) was used in conjunction with iodine to directly iodinate anisole (B1667542), a related compound. uni.edu This method, while effective, has largely been superseded due to the toxicity of mercury compounds. Modern approaches favor more environmentally benign and efficient oxidizing systems.

Sodium periodate (B1199274) (NaIO₄) is an effective oxidant for aromatic iodinations, particularly under strongly acidic conditions. researchgate.netnih.govnih.gov Systems combining NaIO₄ with acetic acid, acetic anhydride, and catalytic sulfuric acid have been shown to iodinate various arenes. researchgate.netnih.gov Other powerful oxidants used in conjunction with an iodide source (like KI or NH₄I) or I₂ include Oxone® (potassium peroxymonosulfate), hydrogen peroxide (H₂O₂), and o-iodoxybenzoic acid (IBX). mdpi.comtandfonline.com For instance, the Oxone®/KI system in an aqueous medium has been successfully used for the iodination of activated aromatic rings like vanillin. tandfonline.com The reaction is believed to proceed through the oxidation of the iodide salt to generate a hypohalous acid (HOI) equivalent, which acts as the electrophile. tandfonline.com

Table 1: Selected Oxidizing Systems for Aromatic Iodination

| Iodine Source | Oxidizing Agent | Typical Solvents/Conditions | Reference |

| I₂ | Mercuric Oxide (HgO) | Ethanol | uni.edu |

| I₂ / KI | Sodium Periodate (NaIO₄) | Acetic Acid / Sulfuric Acid | researchgate.netnih.gov |

| KI | Oxone® | Water, Ethyl Acetate/Water | tandfonline.com |

| I₂ | Hydrogen Peroxide (H₂O₂) | Acetic Acid / Sulfuric Acid | researchgate.net |

| I₂ | Nitric Acid (HNO₃) | Acetic Acid | rsc.org |

The efficiency of electrophilic iodination is significantly enhanced in acidic media. Strong acids, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), play a crucial role in activating the iodinating agent. researchgate.netorganic-chemistry.org For example, N-iodosuccinimide (NIS), a common source of electrophilic iodine, becomes a much more powerful iodinating agent in the presence of a strong acid. researchgate.net The acid protonates the NIS, increasing its electrophilicity.

A study demonstrated that various methoxy- and methyl-substituted aromatic compounds could be regioselectively iodinated in excellent yields using NIS with a catalytic amount of trifluoroacetic acid. organic-chemistry.org Similarly, dissolving NIS in concentrated sulfuric acid generates highly reactive species capable of iodinating even deactivated aromatic compounds. researchgate.net The acidity of the medium can also influence the reaction by increasing the enolization of ketone substrates in related reactions, which highlights its role in promoting reactions with electrophiles. mdpi.com In systems using nitric and sulfuric acid, the active iodinating species is believed to be protonated iodous acid (H₂O⁺I) or a related species. rsc.org

The regiochemical outcome of the iodination of 2-methylanisole is governed by the directing effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) substituents. Both are electron-donating groups and therefore activate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.

The methoxy group is a more powerful activating group than the methyl group. Its directing effect is dominant. The positions ortho to the methoxy group are C6 and C2 (blocked by the methyl group), and the position para is C4. The methyl group at C2 directs to its ortho positions (C1 and C3) and its para position (C5).

The synthesis of This compound indicates that substitution occurs at the C4 position. This outcome is the result of several factors:

Electronic Activation : The C4 position is para to the strongly activating methoxy group, making it highly electron-rich and susceptible to electrophilic attack.

Steric Hindrance : The C6 position, also activated by the methoxy group (ortho), is less sterically hindered than the C3 position (ortho to the methyl group). However, para substitution is often favored over ortho substitution for the bulky iodine electrophile, especially when the ortho position is adjacent to another substituent. The C3 position is sterically encumbered by the adjacent methyl group at C2.

Dominant Director : The superior activating ability of the methoxy group strongly favors substitution at the positions it activates (C4 and C6) over those activated only by the methyl group (C3 and C5).

Therefore, the iodination of 2-methylanisole proceeds with high regioselectivity to yield the 4-iodo isomer as the major product. researchgate.netorganic-chemistry.org

Iodination via Hypervalent Iodine Reagents

Hypervalent iodine compounds, particularly those in the +3 oxidation state (Iodine(III)), are highly effective reagents for a variety of oxidative transformations, including halogenations. arkat-usa.orgorganic-chemistry.orgnih.gov These compounds are attractive due to their stability, ease of handling, and relatively low toxicity compared to heavy metal oxidants. nih.gove-bookshelf.de

Iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂), are powerful sources of electrophilic iodine. arkat-usa.orgorganic-chemistry.org They function as versatile oxidants and can participate in reactions through mechanisms involving ligand exchange and reductive elimination, analogous in some ways to transition metal chemistry. nih.gov

While direct iodination often involves generating an electrophile from I₂ or an iodide salt, hypervalent iodine reagents can be used in reactions that transfer other functional groups, or they can be used to generate the iodinating agent in situ. For example, the reaction of an iodoarene with an oxidant like peracetic acid can produce a [bis(acyloxy)iodo]arene, which is a stable I(III) reagent. arkat-usa.org These reagents can then be used in various synthetic transformations. arkat-usa.orgorganic-chemistry.org The use of hypervalent iodine compounds as catalysts or recyclable reagents represents an environmentally friendly approach to oxidative transformations. arkat-usa.orgnih.gov

Table 2: Common Hypervalent Iodine(III) Reagents for Organic Synthesis

| Reagent Name | Abbreviation | Structure | Typical Applications |

| (Diacetoxyiodo)benzene | PIDA | PhI(OAc)₂ | Oxidation of alcohols, phenols; functionalization of alkenes |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | PhI(OH)OTs | α-Tosyloxylation of ketones, oxidation of alkynes |

| Phenyliodine bis(trifluoroacetate) | PIFA | PhI(OCOCF₃)₂ | Oxidative cyclizations, dearomatization of phenols |

| Iodosylbenzene | PhIO | (PhIO)n | Oxygen transfer reactions, preparation of other I(III) reagents |

Chemo- and Regioselectivity in Arylation Processes

The chemo- and regioselectivity in the synthesis of this compound via electrophilic substitution on the 1-methoxy-2-methylbenzene (2-methylanisole) ring is dictated by the electronic and steric effects of the substituents. The methoxy (-OCH₃) group is a powerful activating, ortho-para directing group due to its ability to donate electron density to the aromatic ring through resonance. The methyl (-CH₃) group is a less powerful, but still activating, ortho-para director.

In the electrophilic iodination of 1-methoxy-2-methylbenzene, the iodine electrophile (I⁺) will preferentially attack the positions most activated by the substituents. The positions ortho and para to the strongly activating methoxy group are C2, C4, and C6.

C2 position: Already substituted with the methyl group.

C6 position: Ortho to the methoxy group but sterically hindered by the adjacent C2-methyl group.

C4 position: Para to the methoxy group and ortho to the methyl group, this position is electronically activated and sterically accessible.

Consequently, the substitution occurs with high regioselectivity at the C4 position, leading to the desired product, this compound. Methods using N-iodosuccinimide with a catalytic amount of trifluoroacetic acid have been shown to be effective for the regioselective iodination of methoxy-substituted aromatic compounds. organic-chemistry.org

Conversion from Precursor Aromatic Compounds

The synthesis of this compound can be efficiently achieved from readily available aromatic precursors such as anilines or activated arenes like 1-methoxy-2-methylbenzene, which behaves similarly to phenols in electrophilic substitution reactions.

Direct Iodination of 1-methoxy-2-methylbenzene: As an electron-rich arene, 1-methoxy-2-methylbenzene can undergo direct electrophilic iodination. organic-chemistry.org Various reagent systems can accomplish this transformation with high regioselectivity for the para position relative to the methoxy group. A common and effective method involves using N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, under mild conditions. organic-chemistry.org Other systems, such as potassium iodide (KI) with an oxidant like hydrogen peroxide (H₂O₂) in the presence of a strong acid, are also effective. organic-chemistry.org

Synthesis from Anilines: An alternative route involves the Sandmeyer reaction, starting from the corresponding aniline (B41778), 5-methoxy-2-methylaniline. organic-chemistry.org This process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the iodide ion. organic-chemistry.org This method is particularly useful because it does not require a copper catalyst, unlike many other Sandmeyer reactions. organic-chemistry.org

This pathway offers a distinct substitution pattern that can be advantageous depending on the availability of the aniline precursor.

While transition metal catalysis is a cornerstone of modern organic synthesis, its application in forming aryl iodides from C-H bonds has specific nuances compared to other transformations.

Palladium catalysis is exceptionally versatile for a vast range of C-H functionalization and cross-coupling reactions. However, the direct palladium-catalyzed C-H iodination of simple, electron-rich arenes like 1-methoxy-2-methylbenzene is not a commonly employed method for its synthesis. Palladium-catalyzed reactions are more prominently used in the subsequent transformation of the synthesized this compound. Aryl iodides are highly prized as coupling partners in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, due to the high reactivity of the carbon-iodine bond toward oxidative addition to Pd(0) centers. youtube.com While methods for the palladium-catalyzed iodination of certain substrates exist, they often require specific directing groups or conditions that are not typically necessary for an activated substrate like 1-methoxy-2-methylbenzene, which is easily iodinated by other means. nih.govnih.gov

Contrary to the term "annulation" (ring-forming) reactions, recent advancements have shown that gold can effectively catalyze iodination reactions. A notable method developed by Frontier and co-workers demonstrates that gold(I) complexes can catalyze the efficient and regioselective iodination of various electron-rich arenes. organic-chemistry.orgthieme-connect.com This approach addresses a significant challenge in organic synthesis by providing a mild alternative to traditional iodination methods. organic-chemistry.org

The reaction typically employs a catalyst like Ph₃PAuNTf₂ with N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.orgthieme-connect.com The gold catalyst is believed to function as a soft Lewis acid, activating the NIS to generate a more potent electrophilic iodine species, which then undergoes electrophilic aromatic substitution with the arene. organic-chemistry.org This methodology is highly effective for substrates like 1-methoxy-2-methylbenzene, proceeding at room temperature with high yields and excellent functional group tolerance. organic-chemistry.org

Table 1: Gold(I)-Catalyzed Iodination of Electron-Rich Arenes

Data adapted from research on gold(I)-catalyzed iodination of arenes. organic-chemistry.orgthieme-connect.com The yield for 2-methylanisole is inferred based on its high electronic activation, similar to other high-yielding substrates in the study.

Transition Metal-Catalyzed Coupling Reactions for Aryl Iodide Formation

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. For the synthesis of this compound, this involves using safer solvents, less toxic reagents, and more efficient reaction conditions.

One prominent green approach is the use of water as a reaction solvent. For syntheses proceeding via the Sandmeyer reaction, a protocol using a sulfonic acid-based cation-exchange resin has been developed. organic-chemistry.org This resin acts as a recyclable, solid acid source for the diazotization step, and the entire one-pot diazotization-iodination sequence can be performed in water, avoiding the use of corrosive mineral acids and organic solvents. organic-chemistry.org

For the direct iodination of 1-methoxy-2-methylbenzene, the use of hydrogen peroxide as a "green" oxidant is a significant improvement over many traditional oxidizing agents. A system employing potassium iodide (KI) and 30% hydrogen peroxide in a solvent like methanol (B129727) can achieve selective iodination of electron-rich arenes. organic-chemistry.org The only byproduct from the oxidant is water, making this a much cleaner process.

Table 2: Comparison of Traditional vs. Green Iodination Methods

Environmentally Friendly Reagents and Solvents

The pursuit of greener chemical processes has led to the exploration of environmentally benign reagents and solvents for the synthesis of this compound. A notable approach involves the electrophilic iodination of the precursor, 2-methylanisole, utilizing reagents that minimize hazardous byproducts and employ safer solvents.

One such method employs a combination of an iodide salt, such as potassium iodide (KI), with an oxidizing agent in an aqueous medium. tandfonline.com The use of water as a solvent is a cornerstone of green chemistry, significantly reducing the environmental impact compared to traditional organic solvents. Oxidizing agents like Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), are favored because their byproducts are environmentally benign potassium sulfate (B86663) salts. tandfonline.com This system is particularly effective for aromatic substrates with electron-donating groups, such as the methoxy and methyl groups present in 2-methylanisole. tandfonline.com The reaction proceeds through the in-situ generation of an electrophilic iodine species, likely a hypohalous acid (HOI), from the oxidation of the iodide salt. tandfonline.com

Another green approach to iodination involves the use of molecular iodine (I₂) in conjunction with an oxidant like hydrogen peroxide (H₂O₂) in water. This method avoids the use of harsh acids and produces water as the primary byproduct, enhancing its green profile. mdpi.com Furthermore, solvent-free conditions, where the reaction is carried out by mechanical grinding of the reactants, represent an even more environmentally friendly alternative, minimizing waste and energy consumption. mdpi.com

The diazotization of an appropriate aromatic amine followed by iodination is another synthetic route. Green modifications to this classic reaction aim to replace strong acids and hazardous diazotizing agents. For instance, using n-butyl nitrite as a diazotizing agent with p-toluenesulfonic acid (p-TsOH) as a milder acidic agent in an ethanol/water mixture provides a more environmentally conscious alternative to traditional methods that use sodium nitrite in strong acids. researchgate.net

The table below summarizes various environmentally friendly reagents and solvents used in iodination reactions, which are applicable to the synthesis of this compound.

| Reagent System | Solvent | Green Chemistry Principles |

| KI / Oxone® | Water | Safer Solvents, Benign Byproducts tandfonline.com |

| I₂ / H₂O₂ | Water | Safer Solvents, Atom Economy mdpi.com |

| Molecular Iodine (I₂) | Solvent-free (Mechanical Grinding) | Waste Prevention, Energy Efficiency mdpi.com |

| n-Butyl nitrite / p-TsOH | Ethanol/Water | Use of Milder Acids, Reduced Waste researchgate.net |

Optimization for High Yield and Purity

Achieving high yield and purity is a critical aspect of synthesizing this compound. Optimization strategies focus on reaction conditions, catalyst selection, and purification techniques.

In electrophilic iodination reactions, the stoichiometry of the reagents plays a crucial role. For instance, in the iodination using KI and Oxone®, careful control of the molar equivalents of each reactant is necessary to maximize the conversion of the starting material and minimize the formation of side products. The reaction temperature and time are also key parameters to optimize. Refluxing the reaction mixture is often employed to ensure the reaction goes to completion. tandfonline.com

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. While many direct iodination methods on activated aromatic rings proceed without a traditional metal catalyst, other related cross-coupling reactions that might utilize this compound as a building block rely heavily on catalysts. For example, in Suzuki-Miyaura coupling reactions, which could follow the synthesis of the title compound, palladium catalysts are often used. tandfonline.com

Purification of the final product is essential to achieve high purity. Following the reaction, a workup procedure is typically employed to neutralize any remaining acids or oxidizing agents and to remove inorganic salts. This often involves washing the organic extract with aqueous solutions of sodium thiosulfate (B1220275) or sodium bisulfite to quench any unreacted iodine. The crude product is then purified using techniques such as flash column chromatography on silica (B1680970) gel. orgsyn.org The choice of eluent system for chromatography is critical for separating the desired product from any unreacted starting material or isomeric byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC). orgsyn.org

The table below outlines key parameters and techniques for optimizing the yield and purity of this compound.

| Optimization Parameter | Technique/Method | Purpose |

| Reaction Conditions | ||

| Stoichiometry | Precise control of molar ratios of reactants | Maximize conversion, minimize side products |

| Temperature | Refluxing or controlled heating | Ensure reaction completion |

| Reaction Time | Monitoring via TLC | Determine optimal duration for maximum yield |

| Purification | ||

| Workup | Aqueous washes (e.g., Na₂S₂O₃, NaHSO₃) | Remove unreacted reagents and byproducts |

| Chromatography | Flash column chromatography on silica gel | Separate the product from impurities orgsyn.org |

| Crystallization | Cooling the concentrated solution | Obtain pure crystalline product |

Advanced Reactivity and Mechanistic Studies of 4 Iodo 1 Methoxy 2 Methylbenzene in Organic Transformations

Cross-Coupling Reactions

4-Iodo-1-methoxy-2-methylbenzene is an excellent candidate for palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond allows for efficient carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. researchgate.net

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling, a reaction between an organohalide and an organoboron compound, is one of the most powerful methods for constructing biaryl structures. For substrates like this compound, the reaction is expected to proceed efficiently. The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the general principles of aryl iodide reactivity are well-established. The electron-donating nature of the methoxy (B1213986) and methyl groups can influence the electronic properties of the aryl iodide, but the inherent reactivity of the C-I bond typically ensures successful coupling under standard conditions (e.g., Pd(PPh₃)₄, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system). arkat-usa.org

Sonogashira, Heck, and Negishi Coupling Applications

Beyond the Suzuki reaction, this compound is a versatile substrate for other critical palladium-catalyzed transformations.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govresearchgate.net The high reactivity of the aryl iodide bond in this compound makes it an ideal substrate for this transformation, often proceeding under mild conditions. researchgate.net Research has shown its successful application in Sonogashira reactions, affording the coupled alkyne products in very high yields.

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. chemicalbook.com The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination. As with other couplings, the high reactivity of the C-I bond facilitates the initial oxidative addition step, making substrates like this compound suitable partners for this transformation. chemicalbook.comnih.gov

The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. This reaction is known for its high functional group tolerance and broad scope. nih.gov The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. For electron-rich aryl iodides such as this compound, the Negishi coupling is expected to be efficient, as the electron-donating groups on the aromatic ring can facilitate the initial oxidative addition step. google.com

Table 1: Application of this compound in Sonogashira Coupling

| Coupling Reaction | Coupling Partner | Catalyst System | Conditions | Yield |

|---|---|---|---|---|

| Sonogashira Coupling | N-(prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine | Pd(PPh₃)₄, CuI | DIPEA, DMF, 40 °C | >98% |

Data derived from a general procedure described in the cited literature, highlighting the use of this compound as a successful substrate.

Role of the Aryl Iodide in Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

The aryl iodide moiety is central to the success of palladium-catalyzed cross-coupling reactions. Its role is most prominent in the first step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-iodine bond, forming a palladium(II) intermediate (Ar-Pd-I). The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), resulting in the lowest activation energy for oxidative addition. This is why aryl iodides are the most reactive substrates in these catalytic cycles.

The mechanism of oxidative addition itself can be complex, with potential pathways including a concerted, three-centered transition state or a more polar, SₙAr-like nucleophilic displacement pathway, depending on the catalyst, ligands, and substrate.

Following transmetalation, the final key step is reductive elimination , where the two organic partners are coupled, forming a new C-C bond and regenerating the active Pd(0) catalyst. While oxidative addition is often rate-determining for less reactive aryl halides (e.g., chlorides), this is not always the case for aryl iodides. The strong bond formed between the "soft" palladium(II) center and the "soft" iodide ligand can lead to a highly stable Ar-Pd-I intermediate. This stability can, in some cases, slow down subsequent steps like transmetalation or make the catalyst more susceptible to deactivation, a nuance that is critical in modern catalyst design.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is another important class of reactions for aryl halides. However, the reactivity patterns are often inverted compared to cross-coupling reactions. The standard SₙAr mechanism involves a two-step addition-elimination process, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.

Influence of Methoxy and Methyl Groups on Reaction Pathways

The viability of the SₙAr pathway is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group donates electron density through resonance, while the methyl group donates through induction. These groups increase the electron density of the aromatic ring, which destabilizes the negatively charged Meisenheimer intermediate required for the SₙAr mechanism. Consequently, this compound is expected to be highly unreactive towards traditional nucleophilic aromatic substitution reactions. Alternative pathways, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions.

Comparison of Reactivity with Other Aryl Halides

The reactivity of aryl halides in cross-coupling reactions generally follows the order of bond strength: I > Br > Cl >> F . This is because the rate-determining step is often the oxidative addition, which relies on breaking the carbon-halogen bond.

In stark contrast, the reactivity order for nucleophilic aromatic substitution (when the ring is appropriately activated with electron-withdrawing groups) is typically the reverse: F > Cl > Br > I . This counterintuitive order arises because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the C-X bond. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The loss of the halide leaving group occurs in a subsequent, fast step.

Therefore, while the iodide in this compound makes it highly reactive for palladium catalysis, it is the least reactive halogen for the SₙAr pathway, a fact further compounded by the presence of electron-donating substituents on the ring.

Table 2: Comparative Reactivity of Aryl Halides (Ar-X)

| Reaction Type | General Reactivity Order | Rate-Determining Factor |

|---|---|---|

| Pd-Catalyzed Cross-Coupling | Ar-I > Ar-Br > Ar-Cl | C-X Bond Cleavage (Oxidative Addition) |

| Nucleophilic Aromatic Substitution (SₙAr) | Ar-F > Ar-Cl > Ar-Br > Ar-I | Nucleophilic Attack (Stabilization of Meisenheimer Complex) |

Derivatization Reactions of this compound in Organic Transformations

The iodine atom in this compound serves as a versatile functional handle, enabling a variety of derivatization reactions. Its capacity to be converted into organometallic reagents is particularly significant, as this transformation unlocks pathways to a wide range of more complex molecular structures.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-iodine bond is readily transformed into a carbon-metal bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This umpolung is a cornerstone of modern organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) produces the corresponding Grignard reagent, (4-methoxy-2-methylphenyl)magnesium iodide. wikipedia.org The formation of Grignard reagents is a well-established method for creating carbon-carbon bonds. wikipedia.org The general reaction is as follows:

Reactants: this compound, Magnesium (Mg)

Solvent: Anhydrous ether (e.g., THF, diethyl ether) wikipedia.org

Product: (4-methoxy-2-methylphenyl)magnesium iodide

Organolithium Reagents: For enhanced reactivity, the corresponding organolithium reagent, 4-methoxy-2-methylphenyllithium, can be generated. This is typically achieved through a lithium-halogen exchange reaction by treating the iodoarene with a strong organolithium base like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) in a solvent such as THF.

Reactants: this compound, Organolithium base (e.g., n-BuLi)

Solvent: THF

Temperature: Low temperatures, such as -78 °C

Product: 4-methoxy-2-methylphenyllithium

These organolithium reagents are powerful nucleophiles used in a variety of synthetic transformations.

Applications in the Synthesis of Complex Molecules and Intermediates

The organometallic derivatives of this compound are not merely laboratory curiosities; they are key intermediates in the synthesis of a diverse array of complex molecules, including biphenyls and heterocyclic compounds like benzofurans, which are often scaffolds for pharmacologically active agents. researchgate.netnih.gov

Biphenyl Derivatives: Biphenyls are crucial structural motifs in many pharmaceuticals and agrochemicals. researchgate.net The Grignard reagent derived from this compound can participate in transition metal-catalyzed cross-coupling reactions to form substituted biphenyls. For instance, coupling with another aryl halide in the presence of a suitable catalyst can yield functionalized 4-methoxy-2-methylbiphenyl derivatives. google.com These reactions are fundamental in constructing the core of molecules designed as, for example, angiotensin II inhibitors. google.com

Benzofuran (B130515) Scaffolds: The this compound framework is a precursor to various benzofuran derivatives. nih.govorganic-chemistry.org Benzofurans are a privileged scaffold in medicinal chemistry, with derivatives showing activity as adenosine (B11128) A1 and A2A receptor antagonists, which are targets for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Other substituted 2-phenylbenzofurans have been investigated as potent and selective monoamine oxidase (MAO) inhibitors. unica.it

Other Applications: The reactivity of the C-I bond can be directly exploited in reactions like the Heck coupling. For example, palladium-catalyzed coupling of 4-iodoanisole (B42571) (a related compound) with alkenes like styrene (B11656) or methyl acrylate (B77674) produces stilbenes and cinnamates, respectively. beilstein-journals.org Similarly, this compound can be used to synthesize complex esters like 2-methoxyethyl phenylcyanoacrylates through Knoevenagel condensation of the corresponding benzaldehyde, which is accessible from the iodo-compound. chemrxiv.org

| Derivative/Precursor | Reaction Type | Product Class | Example Application/Significance |

|---|---|---|---|

| (4-methoxy-2-methylphenyl)magnesium iodide | Transition Metal Cross-Coupling | Biphenyl Derivatives | Intermediates for angiotensin II antagonists. google.com |

| This compound | Palladium-Catalyzed Coupling | Benzofuran Derivatives | Scaffolds for adenosine receptor antagonists and MAO inhibitors. nih.govunica.it |

| This compound | Heck Reaction | Stilbenes, Cinnamates | Synthesis of functionalized alkenes. beilstein-journals.org |

| 5-Iodo-2-methoxybenzaldehyde (derived) | Knoevenagel Condensation | Phenylcyanoacrylates | Monomers for copolymerization with styrene. chemrxiv.org |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of computational modeling and advanced spectroscopic techniques.

Computational Chemistry Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the in-silico exploration of reaction pathways. These studies can calculate the energies of reactants, transition states, and products, providing a detailed map of the reaction landscape. For palladium-catalyzed reactions involving aryl halides, DFT can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. These calculations help explain the influence of the methoxy and methyl substituents on the reactivity and regioselectivity of the coupling process.

Spectroscopic Characterization of Intermediates (e.g., NMR, MS)

While computational studies provide theoretical insights, spectroscopic methods offer direct experimental evidence for the existence and structure of transient intermediates.

Nuclear Magnetic Resonance (NMR): Low-temperature NMR is a powerful tool for characterizing organometallic intermediates like Grignard and organolithium reagents, which are often unstable at ambient temperatures. By running the reaction at a temperature where the intermediate has a longer lifetime, its characteristic NMR signals can be observed and assigned, confirming its formation and structure.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for detecting charged intermediates, particularly in catalytic cycles. For instance, in a cross-coupling reaction, ESI-MS can identify and provide mass information for the various organopalladium species involved, lending experimental support to the proposed catalytic mechanism. High-resolution mass spectrometry (HRMS) further provides exact mass measurements, allowing for the unambiguous determination of the elemental composition of these transient species.

Applications in Specialized Chemical Synthesis

Pharmaceutical Intermediates and Drug Discovery

The structural features of 4-Iodo-1-methoxy-2-methylbenzene, particularly the presence of an iodine atom on the benzene (B151609) ring, make it a valuable reagent in the synthesis of pharmaceutically active molecules. The carbon-iodine bond is the most reactive among the halogens for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Building Block for Medicinal Chemistry

In medicinal chemistry, this compound serves as a key building block for constructing complex molecular scaffolds. Its substituted benzene ring can be incorporated into larger molecules to modulate properties such as binding affinity, selectivity, and pharmacokinetics. A notable application is found in the development of novel therapeutics targeting the innate immune system. For instance, it has been used in the synthesis of pyrimidine (B1678525) derivatives that act as Toll-like receptor 7 (TLR7) modulators. google.com These compounds are investigated for their potential in treating viral infections and cancers by stimulating an immune response. google.com The synthesis leverages the reactivity of the iodo group to build the core structure of these potential new drugs.

Precursor for Target Compounds

As a precursor, this compound is a starting material that is transformed through a series of chemical reactions into a final target compound. A specific example is its use in the multi-step preparation of N4-butyl-5-(5-iodo-2-methoxybenzyl)-6-methylpyrimidine-2,4-diamine. google.com This process highlights its role as a foundational piece from which the more complex and biologically active molecule is assembled. This utility is also noted in patents related to the development of Farnesoid X receptor (FXR) agonists, which are therapeutic targets for metabolic and liver diseases. google.com

Material Science and Polymer Chemistry

The reactivity of this compound also extends to the field of material science, where it can be used to create novel organic materials.

Functionalized Materials with Specific Properties

The compound is a suitable building block for functionalized materials due to its ability to participate in carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are essential for constructing the conjugated systems found in organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs). While direct use in a final product is application-specific, its structure is analogous to intermediates used in creating materials for OLEDs and other electronic applications where tuning the electronic properties of a molecule is key. youtube.comyoutube.com The methoxy (B1213986) and methyl groups on the ring also influence the solubility and processing characteristics of the resulting materials.

Initiators in Polymerization Reactions (e.g., Cryogel Synthesis)

Based on available scientific literature, there is no documented evidence of this compound being used as an initiator in polymerization reactions, including cryogel synthesis. Polymerization initiators typically function by generating highly reactive species (radicals, cations, or anions) under specific conditions (heat or UV light) to start a chain reaction. youtube.comyoutube.com Common radical initiators are peroxides and azo compounds, which have weak bonds that readily break. youtube.com While the carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, it does not typically undergo homolytic cleavage to form radicals in the manner required for initiating polymerization. Its primary utility remains in cross-coupling reactions rather than as a source of initiating radicals.

Agrochemical and Fine Chemical Synthesis

In the broader chemical industry, this compound is classified as a fine chemical—a complex, pure substance produced in limited quantities for specialized applications. Its role in the synthesis of high-value molecules, such as the pharmaceutical intermediates discussed previously, is a prime example of its application in fine chemical synthesis. google.com The ability to use this compound in sophisticated chemical transformations like palladium-catalyzed coupling reactions makes it a valuable intermediate for creating a wide range of complex organic molecules for various specialized industries, including potentially agrochemicals, although specific examples in the latter are not prominently documented in publicly accessible research.

Radiochemistry and Radiolabeling Applications

Detailed research findings regarding the use of this compound in radiochemistry and for radiolabeling purposes are not available in the current body of scientific literature.

Spectroscopic Analysis and Characterization Techniques in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Iodo-1-methoxy-2-methylbenzene by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl substituents.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically distinct and give rise to a complex splitting pattern.

The proton at the C6 position, being adjacent to the methoxy group, typically appears as a doublet.

The proton at the C5 position is coupled to the protons at C3 and C6, resulting in a doublet of doublets.

The proton at the C3 position, adjacent to the iodine atom, manifests as a doublet.

Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet.

Methyl Group (-CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and appear as a singlet, as they lack adjacent protons for coupling.

The following table summarizes the expected ¹H NMR spectral data based on typical chemical shifts for similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~6.6-6.8 | d (doublet) | ~8.0-9.0 |

| H-5 | ~7.4-7.5 | dd (doublet of doublets) | ~8.0-9.0, ~2.0-2.5 |

| H-3 | ~7.5-7.6 | d (doublet) | ~2.0-2.5 |

| -OCH₃ | ~3.8 | s (singlet) | N/A |

| -CH₃ | ~2.2 | s (singlet) | N/A |

This table represents predicted values based on known substituent effects in ¹H NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the electronic effects of the substituents (iodo, methoxy, and methyl groups).

Aromatic Carbons: The six carbons of the benzene ring have distinct chemical shifts. The carbon atom bonded to the iodine (C-4) is significantly affected by the heavy atom effect, which can influence its resonance. The carbon attached to the methoxy group (C-1) will appear downfield due to the oxygen's deshielding effect.

Substituent Carbons: The carbon of the methoxy group (-OCH₃) and the methyl group (-CH₃) will each produce a signal in the aliphatic region of the spectrum.

The assignments for the carbon signals are presented in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | ~157-160 |

| C-2 (-CH₃) | ~128-132 |

| C-3 | ~139-142 |

| C-4 (-I) | ~85-90 |

| C-5 | ~138-141 |

| C-6 | ~112-115 |

| -OCH₃ | ~55-57 |

| -CH₃ | ~16-18 |

This table represents predicted values based on known substituent effects in ¹³C NMR spectroscopy.

While 1D NMR spectra provide fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between coupled protons. For this compound, this would clearly show the coupling between H-5 and H-6, as well as between H-5 and H-3, confirming their positions relative to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6, and the protons of the methyl and methoxy groups to their respective carbons).

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation, which provides structural clues.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₈H₉IO. The exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I), is a precise value that serves as a key identifying feature.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | N/A |

| Monoisotopic Mass | 247.96981 Da | nih.govnih.gov |

| Molecular Weight | 248.06 g/mol | nih.govnih.gov |

The experimentally determined exact mass from an HRMS analysis would be compared to this theoretical value to confirm the elemental composition of the sample.

In mass spectrometry, the molecular ion (M⁺) is formed by the removal of an electron from the molecule. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides valuable information about the molecule's structure.

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 248. Common fragmentation pathways for this type of compound include:

Loss of a methyl radical (•CH₃): The molecular ion can lose a methyl group from the methoxy substituent, leading to a fragment ion at m/z 233.

Loss of a methoxy radical (•OCH₃): Fragmentation involving the cleavage of the ether bond can result in the loss of a methoxy radical, producing a fragment at m/z 217.

Loss of an iodine atom (•I): The carbon-iodine bond can break, leading to the loss of an iodine atom and the formation of a fragment ion at m/z 121. docbrown.info

Tropylium (B1234903) Ion Formation: Aromatic compounds containing a methyl group often rearrange to form the stable tropylium ion ([C₇H₇]⁺) at m/z 91, which can be a prominent peak in the spectrum. docbrown.info

The relative abundance of these and other fragment ions creates a unique mass spectrum that can be used to identify the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectrum of absorption bands.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: an aromatic ring, a methoxy group, a methyl group, and an iodo-substituent. While a specific, experimentally-derived spectrum for this exact compound is not publicly available in the searched databases, the expected absorption regions can be predicted based on the known frequencies for its constituent parts. nist.govdocbrown.infonist.gov

The analysis of the spectrum would focus on several key regions:

Aromatic C-H Stretching: The vibrations of the carbon-hydrogen bonds on the benzene ring typically appear as a series of sharp bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl (CH₃) and methoxy (O-CH₃) groups exhibit strong absorptions in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of peaks, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Ether Stretching: The characteristic stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce a strong, prominent band in the fingerprint region, typically around 1250-1020 cm⁻¹.

C-I Stretching: The vibration of the carbon-iodine bond occurs at lower frequencies, generally appearing in the range of 600-500 cm⁻¹.

The specific positions and patterns of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), provide a unique spectral signature for this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2950 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aryl-Alkyl Ether (C-O) | Stretching | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, bond lengths, and bond angles with high precision.

For a compound like this compound, which is a solid at room temperature, X-ray crystallography could provide invaluable information about its solid-state conformation and intermolecular interactions. sigmaaldrich.com While specific crystal structure data for this compound (CAS 75581-11-2) is not readily found in the surveyed literature, studies on closely related molecules, such as 1-Iodo-4-methoxy-2-nitrobenzene, demonstrate the power of this technique. nih.gov Such analyses reveal details about planarity, intramolecular interactions (like those between the iodine and oxygen atoms), and intermolecular forces that dictate how the molecules pack together in a crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods. sigmaaldrich.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the compound is vaporized and passed through a long column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular weight and a fragmentation pattern that serves as a molecular fingerprint. PubChem contains GC-MS data for the isomeric compound 1-Iodo-4-methoxy-2-methylbenzene, indicating the utility of this method for analyzing such structures. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for compounds that are not easily vaporized. sielc.com In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid material (the stationary phase). Separation occurs based on the differential interactions of the compound with the stationary and mobile phases. For non-polar compounds like this compound, a reverse-phase HPLC method is typically employed. sielc.com This involves a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com By monitoring the output of the column with a detector (e.g., a UV detector), a chromatogram is produced, showing peaks corresponding to the separated components. This allows for both qualitative identification and quantitative purity assessment.

Table 2: Chromatographic Methods for this compound

| Technique | Principle | Typical Application |

|---|---|---|

| GC-MS | Separation by boiling point and polarity in a gas phase, followed by mass-based detection. | Purity analysis, identification of volatile impurities, structural confirmation. |

| HPLC | Separation by differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, preparative separation for purification. |

Theoretical and Computational Chemistry Insights

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and energetics of 4-Iodo-1-methoxy-2-methylbenzene. While specific, in-depth computational studies exclusively focused on this molecule are not widely available in published literature, the principles and methods of computational chemistry allow for a robust theoretical characterization. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP and B3PW91, are standard for optimizing molecular geometry and calculating various properties. epstem.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity.

HOMO: For an aromatic compound like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring. The electron-donating methoxy (B1213986) and methyl groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is often a π* antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The iodine substituent can also influence the LUMO, particularly in reactions involving the carbon-iodine bond.

The analysis of these frontier orbitals helps predict how the molecule will interact with other reagents. For instance, the regions of highest density in the HOMO would indicate the likely sites for electrophilic aromatic substitution.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the potential energy surface for reactions involving this compound. This is crucial for understanding reaction mechanisms, predicting products, and identifying the most favorable reaction pathways.

This analysis involves:

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigating Intermediates: Identifying any stable or semi-stable molecules formed during the reaction.

For this compound, this modeling would be particularly valuable for studying its participation in transition metal-catalyzed cross-coupling reactions, a common application for iodoarenes. nih.gov The modeling could elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Structure-Reactivity Relationships

The reactivity of this compound is dictated by the interplay of electronic and steric effects of its substituents.

Electronic Effects of Substituents on Iodine Reactivity

The benzene ring is substituted with three groups: an iodine atom, a methoxy group, and a methyl group. Their electronic effects are key to the molecule's reactivity. numberanalytics.com

Methoxy Group (-OCH₃): This group is located at position 1. It exerts a strong +R (resonance) effect by donating a lone pair of electrons from the oxygen into the aromatic π-system, and a weaker -I (inductive) effect due to the oxygen's electronegativity. The resonance effect dominates, making the methoxy group a strong activating group and ortho-, para-directing for electrophilic aromatic substitution.

Methyl Group (-CH₃): Located at position 2, this is a weak activating group. It donates electron density primarily through a +I (inductive) effect and hyperconjugation.

Iodine Atom (-I): Positioned at 4, iodine is a deactivating group due to its -I effect. However, like other halogens, it is ortho-, para-directing because of its +R effect (donation of a lone pair).

The combined influence of the strong electron-donating methoxy group and the weaker donating methyl group increases the electron density of the aromatic ring. numberanalytics.com This enhanced electron density affects the carbon-iodine bond. The iodine atom in iodobenzene (B50100) derivatives can act as a halogen bond (XB) donor, and its strength is influenced by the other substituents on the ring. acs.org Electron-donating groups, like methoxy and methyl, generally enhance the electron density on the ring, which can in turn affect the σ-hole on the iodine atom, a region of positive electrostatic potential that is crucial for halogen bonding interactions. acs.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | 1 | -I (Withdrawing) | +R (Donating) | Activating, ortho, para-directing |

| -CH₃ (Methyl) | 2 | +I (Donating) | Hyperconjugation (Donating) | Activating, ortho, para-directing |

| -I (Iodo) | 4 | -I (Withdrawing) | +R (Donating) | Deactivating, ortho, para-directing |

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound, the substituents' positions are crucial.

The methyl group at position 2 is ortho to the methoxy group at position 1.

The iodine atom at position 4 is para to the methoxy group and meta to the methyl group.

The positions adjacent to the bulky iodine atom (positions 3 and 5) are sterically accessible. However, the position ortho to both the methoxy and methyl groups (position 3) is significantly more sterically hindered than position 5. In reactions where a reagent attacks the aromatic ring, this steric crowding can influence the regioselectivity, favoring attack at the less hindered position 5. Similarly, in cross-coupling reactions involving the iodine atom, the methyl group at the meta position is unlikely to cause significant steric hindrance to the incoming catalyst. The ortho-methyl group, however, could influence the preferred conformation of the methoxy group.

Predictive Modeling for Novel Reactions and Catalysts

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can accelerate the discovery of new reactions and catalysts for this compound. By training models on large datasets of known reactions, it is possible to predict the outcomes for new combinations of substrates, reagents, and catalysts.

For a molecule like this compound, predictive modeling could be applied to:

Catalyst Screening: Predict the most effective transition-metal catalyst (e.g., based on palladium or copper) and ligands for specific cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Reaction Condition Optimization: Predict optimal reaction conditions such as temperature, solvent, and base to maximize yield and selectivity.

Exploring Novel Reactivity: Identify potential new, undiscovered reactions by computationally screening for reactivity with a wide range of reagents.

While specific predictive models for this compound are not documented, the general framework is a powerful tool in modern chemical research for designing more efficient and innovative synthetic routes.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for C-I Bond Activation

The carbon-iodine (C-I) bond in 4-Iodo-1-methoxy-2-methylbenzene is a key reactive site, and the development of new catalytic systems to activate this bond is a major area of research. These advancements are crucial for constructing more complex molecules through cross-coupling reactions.

Palladium-catalyzed reactions have long been the gold standard for forming carbon-carbon (C-C) and carbon-heteroatom bonds using aryl iodides. nih.gov Future research will likely focus on creating more efficient and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. ontosight.ai A significant challenge in palladium-catalyzed amination reactions of aryl iodides is the inhibitory effect of iodide ions generated as a byproduct; overcoming this will be a key area of investigation. nih.gov

Copper-based catalytic systems offer a more economical and sustainable alternative to palladium. nih.govresearchgate.net Recent advancements have shown that commercially available and inexpensive copper salts can effectively catalyze the cross-coupling of aryl iodides with a variety of nucleophiles, including thiols and amines, often under ligand-free conditions. researchgate.netnih.gov Future work will likely expand the scope of copper catalysis to include a broader range of coupling partners and further simplify reaction protocols.

Nickel-catalyzed cross-coupling reactions are also gaining prominence for C-I bond activation. thieme-connect.comchemrxiv.org Nickel catalysts have shown promise in reactions involving the activation of not only C-I bonds but also more challenging C-O and C-N bonds. researchgate.netmedchemexpress.com The development of nickel catalysts that can achieve high stereospecificity is a particularly exciting frontier. researchgate.net

Photoredox catalysis represents a paradigm shift in C-I bond activation, utilizing visible light to generate highly reactive aryl radicals from aryl iodides under mild conditions. nih.govmcgill.ca This approach avoids the need for high temperatures and strong bases, making it a greener alternative. Bismuth photocatalysis is an emerging area that has shown the ability to activate aryl iodides for C-C bond formation. chemimpex.com Future research will undoubtedly explore new photocatalysts and expand the synthetic utility of these light-driven transformations. nih.gov

| Catalytic System | Key Features & Research Directions |

| Palladium | High efficiency, broad scope. Future work on overcoming iodide inhibition and developing more active catalysts. nih.govontosight.ainih.gov |

| Copper | Economical, sustainable. Focus on expanding substrate scope and developing ligand-free systems. nih.govresearchgate.netnih.gov |

| Nickel | Versatile, can activate other bonds. Research into stereospecific catalysis is a key area. thieme-connect.comchemrxiv.orgresearchgate.netmedchemexpress.com |

| Photoredox | Green, mild conditions. Exploration of new photocatalysts (e.g., bismuth) and reaction types. nih.govmcgill.cachemimpex.com |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. syrris.com The application of flow chemistry to reactions involving aryl iodides, such as this compound, is a growing trend. Flow systems allow for rapid heating and cooling, which can lead to cleaner reactions and higher yields. syrris.com For instance, the hydroxylation of aryl iodides has been successfully demonstrated in a continuous-flow system using a copper tube reactor. thieme-connect.com The ability to safely handle highly reactive intermediates and exothermic reactions in flow reactors opens up new possibilities for the use of aryl iodides in synthesis. nih.gov

Automated synthesis platforms are revolutionizing the way small molecules are made, enabling rapid optimization and library synthesis. chemrxiv.org Integrating the synthesis and purification steps is a key challenge that is being addressed by combining flow reactors with automated chromatography systems. The use of aryl iodides like this compound in these automated systems will accelerate the discovery of new molecules with desired properties.

Exploration of New Applications in Niche Fields

While this compound is primarily used as a synthetic intermediate, its structural motifs are found in a variety of functional molecules. The exploration of new applications for this compound and its derivatives is an ongoing endeavor.

Structurally related anisole (B1667542) and methoxytoluene compounds have diverse applications. Anisole itself is a precursor to perfumes, insect pheromones, and pharmaceuticals. wikipedia.orgyoutube.com 2-Methylanisole (B146520), a closely related compound, is used as a 'green' solvent and a food flavoring ingredient. ebi.ac.uk It is also an intermediate for preparing compounds with a methylhydroquinone (B43894) core. medchemexpress.com Iodotoluenes are precursors to important compounds like iodobenzoic acids. wikipedia.org

Given these precedents, future research could explore the potential of this compound and its derivatives in areas such as:

Medicinal Chemistry: As a scaffold for the synthesis of new bioactive molecules. The methoxy (B1213986) and methyl groups can influence the pharmacokinetic properties of a drug molecule.

Materials Science: As a monomer or building block for the creation of new polymers or organic electronic materials. The iodo-group provides a convenient handle for polymerization reactions.

Agrochemicals: For the development of new pesticides and herbicides.

Sustainable and Eco-Friendly Synthetic Strategies for Aryl Iodides

The principles of green chemistry are increasingly influencing the synthesis of aryl iodides. nih.gov Research is focused on developing methods that are more environmentally benign, use less hazardous reagents, and are more atom-economical.

One approach is the use of eco-friendly oxidizing agents for the direct iodination of aromatic compounds. nih.govresearchgate.net Reagents like sodium percarbonate offer a stable, cheap, and environmentally friendly alternative to traditional oxidants. nih.gov The use of greener reaction media, such as water or polyethylene (B3416737) glycol (PEG-400), is also being explored. benthamdirect.com

Metal-free iodination methods are another important area of research. organic-chemistry.org These methods avoid the use of potentially toxic and expensive metal catalysts. For example, the conversion of arylhydrazines to aryl iodides can be achieved using molecular iodine in the absence of a metal catalyst. acs.orgnih.gov Similarly, aryl iodides can be prepared from aromatic amines through diazotization-iodination procedures that are designed to be more environmentally friendly. nih.govresearchgate.netingentaconnect.com

Biocatalysis offers a highly sustainable route to aryl halides. acsgcipr.org The use of enzymes, such as dehalogenases, for the synthesis and modification of aryl halides is a promising area of research that could lead to highly selective and environmentally friendly processes. nih.gov Photobiocatalytic methods that combine the advantages of photochemistry and biocatalysis are also emerging. nih.gov

| Green Strategy | Description |

| Eco-friendly Oxidants | Utilizing reagents like sodium percarbonate for direct iodination. nih.govresearchgate.net |

| Green Solvents | Employing water or polyethylene glycol (PEG-400) as reaction media. benthamdirect.com |

| Metal-Free Iodination | Developing synthetic routes that avoid the use of metal catalysts. organic-chemistry.orgacs.orgnih.gov |

| Biocatalysis | Using enzymes for the synthesis and modification of aryl halides. nih.govacsgcipr.org |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-1-methoxy-2-methylbenzene, and how are intermediates characterized?

- Methodology : The synthesis typically involves electrophilic aromatic iodination. For example, methoxy-substituted aromatic compounds can undergo directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselectivity . Post-synthesis characterization employs nuclear magnetic resonance (¹H and ¹³C NMR) to confirm substitution patterns, mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to verify functional groups like methoxy (-OCH₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Due to the compound’s iodinated aromatic structure, researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Local exhaust ventilation is required to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers and processed by licensed disposal services to prevent environmental contamination .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can identify volatile impurities. Melting point analysis (if applicable) and elemental analysis (C, H, O, I) provide additional validation .

Advanced Research Questions

Q. How does the methoxy group influence the regioselectivity of iodination in this compound synthesis?

- Methodology : The methoxy group acts as an ortho/para-directing group. Computational studies (e.g., density functional theory, DFT) can predict electron density distribution, while experimental validation involves comparing reaction outcomes under varying conditions (e.g., solvent polarity, catalyst choice). For instance, polar aprotic solvents like dichloromethane enhance iodination efficiency at the ortho position due to stabilization of the Wheland intermediate .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?